5-(Chloromethyl)-8-quinolinol hydrochloride

描述

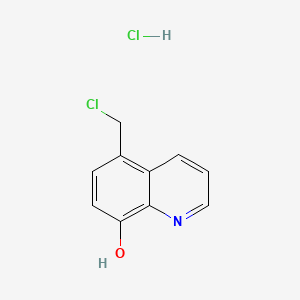

5-(Chloromethyl)-8-quinolinol hydrochloride (CAS 57334-35-7) is a halogenated derivative of 8-hydroxyquinoline, synthesized via the Mannich reaction. The compound is prepared by reacting 8-quinolinol with formaldehyde and concentrated hydrochloric acid in the presence of zinc chloride as a catalyst, yielding a yellow solid with a melting point of 282°C and a synthesis efficiency of 78% . Its structure includes a chloromethyl (-CH2Cl) group at the 5-position of the quinoline ring, enhancing its reactivity and adsorption properties.

The compound is primarily studied as a corrosion inhibitor for carbon steel in acidic environments, demonstrating high inhibition efficiency (up to 95% at 10⁻³ M concentration in 1 M HCl) through mixed-type inhibition mechanisms involving chemisorption and film formation .

属性

IUPAC Name |

5-(chloromethyl)quinolin-8-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO.ClH/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10;/h1-5,13H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQGTRWOFVSOQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884027 | |

| Record name | 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4053-45-6 | |

| Record name | 5-(Chloromethyl)-8-hydroxyquinoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4053-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4053-45-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)quinolin-8-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Procedure

A mixture of 8-hydroxyquinoline (68 mmol), concentrated HCl (36%, 11 mL), and formalin (37% formaldehyde, 11 mL) is treated with HCl gas for 6 hours at room temperature. The chloromethyl group is introduced at the activated C5 position due to the directing effects of the hydroxyl group at C8. The product precipitates as a yellow solid after standing, yielding 70% after acetone washing.

Key Parameters:

Advantages and Limitations

- Advantages: Single-step synthesis, no chromatographic purification required.

- Limitations: Requires handling gaseous HCl, which complicates scale-up. Byproducts include unreacted starting material and di-substituted derivatives.

Multi-Step Synthesis from 4-Chloro-2-aminophenol

Alternative routes employ 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol as precursors, leveraging cyclocondensation with acrolein derivatives. This method, patented by CN108191753A, achieves higher yields through optimized stoichiometry.

Reaction Protocol

- Cyclization:

- Isolation:

- Purification:

Optimized Conditions:

Scalability and Industrial Relevance

This method is scalable to 1,000-liter reactors, producing 85–93 kg batches with 97–98% HPLC purity. The use of inexpensive chlorophenol precursors and aqueous workup makes it economically viable for industrial production.

Skraup-Type Cyclization with Acrolein Diethyl Acetal

A modified Skraup reaction employing acrolein diethyl acetal and 2-amino-4-chlorophenol under strongly acidic conditions provides an alternative pathway.

Synthetic Steps

- Cyclocondensation:

- Neutralization and Extraction:

- The mixture is neutralized with Na2CO3 and extracted with dichloromethane.

- Purification:

Critical Analysis:

- Yield Limitation: Low yield (49%) due to competing polymerization of acrolein.

- Solvent Use: Requires large volumes of dichloromethane, increasing environmental footprint.

Sulfuric Acid-Mediated Synthesis from Glycerol

CN102267943B discloses a method using glycerol, 4-chloro-ortho-aminophenol, and 4-chloronitrophenol in concentrated H2SO4.

Procedure Overview

- Dehydration Cyclization:

- Workup:

- Neutralization with NaOH, followed by HCl refining to remove pigments.

- Yield and Purity:

Industrial Adaptations:

- Azeotropic Water Removal: Toluene or xylene facilitates dehydration, improving conversion.

- Cost Efficiency: Raw material costs are 40% lower than 8-hydroxyquinoline-based routes.

Comparative Analysis of Methods

| Method | Starting Material | Yield | Purity | Scale-Up Feasibility |

|---|---|---|---|---|

| Direct Chloromethylation | 8-Hydroxyquinoline | 70% | 95% | Moderate |

| Multi-Step (CN108191753A) | 4-Chloro-2-aminophenol | 95–105% | 97–98% | High |

| Skraup-Type | 2-Amino-4-chlorophenol | 49% | 90% | Low |

| Sulfuric Acid (CN102267943B) | Glycerol, chlorophenols | 99% | 99.4% | High |

Key Observations:

- Industrial methods (CN108191753A, CN102267943B) prioritize high yields and aqueous workup.

- Laboratory-scale routes (Direct Chloromethylation, Skraup-Type) face challenges in reagent handling or purification.

化学反应分析

Types of Reactions

5-(Chloromethyl)-8-quinolinol hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinolinol ring.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted quinolinol derivatives, while oxidation and reduction can lead to different quinolinol oxidation states.

科学研究应用

Chemistry

In the field of chemistry, 5-(Chloromethyl)-8-quinolinol hydrochloride serves as a valuable building block for the synthesis of more complex organic molecules. Its reactivity allows it to be used as a reagent in various chemical reactions, including nucleophilic substitutions and metal ion complexation.

Biology

The compound has been extensively studied for its biological activities:

- Antimicrobial Properties : Research indicates that derivatives of 5-(Chloromethyl)-8-quinolinol exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown inhibition zones of up to 30 mm against Staphylococcus aureus and 55 mm against Escherichia coli at concentrations of 500 μg/ml .

- Antioxidant Effects : The compound's ability to chelate metal ions contributes to its antioxidant properties, potentially protecting cells from oxidative stress.

- Neuroprotective Applications : Preliminary studies suggest that it may offer neuroprotective benefits, although further research is needed to elucidate this potential .

Medicine

In medicinal chemistry, ongoing research aims to explore the therapeutic potential of this compound. Its derivatives are being investigated for their efficacy in treating various diseases, particularly due to their antimicrobial and anticancer properties. The compound's mechanism involves interactions with biological targets, which may lead to enzyme inhibition or disruption of cellular processes .

Industrial Applications

This compound is utilized in industrial settings for:

作用机制

The mechanism of action of 5-(Chloromethyl)-8-quinolinol hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The quinolinol ring can also interact with metal ions, affecting their availability and activity in biological systems.

相似化合物的比较

Structural Analogues

The chloromethyl group in 5-(Chloromethyl)-8-quinolinol hydrochloride distinguishes it from other 8-hydroxyquinoline derivatives. Key structural analogues include:

The chloromethyl group’s electron-withdrawing nature enhances adsorption on metal surfaces via stronger dipole interactions compared to methoxy or ethoxymethyl groups .

Corrosion Inhibition Performance

Table 1: Comparison of Corrosion Inhibition Efficiency in 1 M HCl (Carbon Steel, 303–333 K)

The superior performance of this compound is attributed to:

- Strong Adsorption : The chloromethyl group facilitates covalent bonding with Fe atoms via Cl⁻ and N-atom lone pairs .

- Thermal Stability : Maintains >90% efficiency at 333 K, outperforming imidazoles and Schiff bases, which degrade at elevated temperatures .

- Synergistic Effects: Combines barrier film formation (via quinoline ring) and active site blocking (via -CH2Cl) .

生物活性

5-(Chloromethyl)-8-quinolinol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, antioxidant effects, and potential neuroprotective applications, supported by data tables and case studies.

Overview of Biological Activities

This compound is primarily recognized for its antimicrobial , antioxidant , and neuroprotective properties. The compound's efficacy is often attributed to its ability to chelate metal ions and its lipophilicity, which enhances its interaction with biological membranes.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial activity of this compound and its derivatives against various bacterial strains. For example, research indicates that derivatives of this compound exhibit moderate to strong activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Concentration (μg/ml) | Inhibition Zone Diameter (mm) | Bacteria Tested |

|---|---|---|---|

| 5-Chloromethyl-8-quinolinol | 500 | 30 (S. aureus) | Gram-positive |

| 55 (E. coli) | Gram-negative | ||

| 5-Isothiocyanatomethyl-8-hydroxyquinoline | 500 | 35 (Pseudomonas aeruginosa) | Gram-negative |

| 26 (B. subtilis) | Gram-positive |

The results indicate that the antibacterial activity increases with the concentration of the compound, with certain derivatives showing enhanced efficacy compared to standard antibiotics like Nitroxoline .

Antioxidant Properties

The antioxidant capacity of this compound has also been investigated. Studies utilizing the DPPH free radical scavenging method reveal that some derivatives demonstrate moderate antioxidant activity, although less potent than ascorbic acid .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 5-Chloromethyl-8-quinolinol | 45 |

| Ascorbic Acid | 90 |

Neuroprotective Effects

Emerging research suggests that compounds within the quinoline family, including this compound, may possess neuroprotective properties. These compounds have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve the chelation of metal ions and reduction of oxidative stress in neuronal cells .

Case Studies

- Antimicrobial Study : A study conducted by El Faydy et al. evaluated a series of synthesized derivatives based on this compound. The findings indicated significant antibacterial activity against various strains, highlighting the role of substituents in enhancing efficacy .

- Neuroprotection Research : Another investigation focused on the neuroprotective effects of quinoline derivatives, including the chloromethyl variant. The study demonstrated that these compounds could reduce neuronal cell death induced by oxidative stress in vitro, suggesting a promising avenue for further research in neurodegenerative conditions .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 5-(chloromethyl)-8-quinolinol hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via chloromethylation of 8-quinolinol using formaldehyde and concentrated HCl, catalyzed by ZnCl₂. Key steps include:

- Stirring 8-quinolinol with HCl, formaldehyde, and ZnCl₂ for 12 hours .

- Isolation by filtration, washing with acetone, and vacuum drying (yield: 78%) .

- Alternative methods involve HCl gas saturation for 6 hours, yielding 98% purity after recrystallization .

- Critical Considerations : Prolonged reaction times at room temperature improve crystallinity and reduce by-products (e.g., 5-hydroxymethyl-8-quinolinol). Impurities like 5,5'-methylenebis-8-quinolinol require chromatographic purification .

Q. How is the molecular and crystal structure of this compound characterized?

- Methodological Answer : X-ray diffraction (XRD) reveals a planar fused-ring system with a chloromethyl group at C4. Key structural features:

- Hydrogen bonding (N–H⋯Cl, O–H⋯Cl) forms dimers, stabilizing the crystal lattice .

- Dihedral angles between fused rings are <1.15°, confirmed by XRD .

- Analytical Tools : Use ¹H NMR (δ 9.12–8.88 ppm for aromatic protons) and IR spectroscopy to validate functional groups .

Q. What experimental methodologies are used to evaluate its corrosion inhibition properties for carbon steel in acidic environments?

- Methodological Answer : Electrochemical and gravimetric techniques are standard:

- Potentiodynamic Polarization : Measures corrosion current density (e.g., Tafel plots) .

- Electrochemical Impedance Spectroscopy (EIS) : Quantifies charge-transfer resistance and adsorption efficiency .

- Weight Loss Tests : Conducted in 1 M HCl at 25–60°C to assess inhibition efficiency (~90% at 10⁻³ M) .

Advanced Research Questions

Q. How do reaction conditions (solvent, halogenating agents) influence the regioselectivity of 8-quinolinol derivatives, and what contradictions exist in literature?

- Methodological Answer : Chlorination of 8-quinolinol in H₂SO₄ vs. NaOH produces varying regioisomers (5- vs. 7-substituted). Key findings:

- Contradictions : Early claims of exclusive 5-substitution conflict with reports of 5,7-dichloro by-products under basic conditions .

- Resolution : Control solvent polarity and protonation state (e.g., H₂SO₄ favors 5-substitution) .

- Analytical Validation : Use HPLC-MS to distinguish isomers and quantify yields .

Q. What computational approaches (e.g., DFT) are employed to model adsorption mechanisms and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations correlate molecular structure with inhibition efficiency:

- Fukui Indices : Identify reactive sites (e.g., chloromethyl group) for adsorption on Fe surfaces .

- Molecular Dynamics (MD) : Simulate adsorption configurations in aqueous HCl .

Q. How can by-products and impurities during synthesis be systematically identified and mitigated?

- Methodological Answer : Common by-products include 5-hydroxymethyl-8-quinolinol (hydrolysis product) and 5,5'-methylenebis-8-quinolinol (dimer). Mitigation strategies:

- Chromatography : Use silica gel columns with ethyl acetate/hexane eluents .

- Spectroscopic Monitoring : Track reaction progress via UV-Vis (λmax = 320 nm for 8-quinolinol) .

- Quantitative Analysis : ¹H NMR integration ratios (e.g., methylene protons at δ 4.5–5.0 ppm) assess purity .

Q. What are the challenges in synthesizing ether and polyether derivatives from this compound?

- Methodological Answer : Reactivity with glycols/alcohols is moisture-sensitive, leading to hydrolysis. Optimization strategies:

- Anhydrous Conditions : Use molecular sieves or P₂O₅ to scavenge water .

- Excess Reagents : 14–20 mol equivalents of ethylene glycol ensure monosubstitution .

- Product Isolation : Low yields (30–50%) require repeated recrystallization from ethanol/water mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。